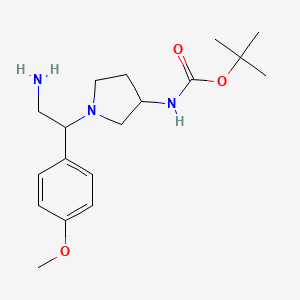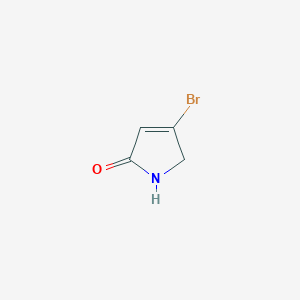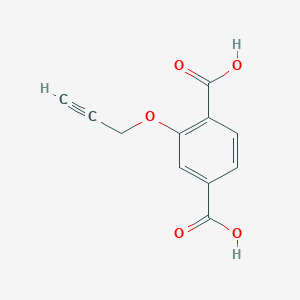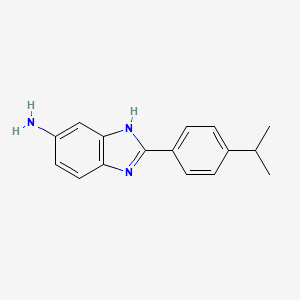
1-(4,6-Dimethylpyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C8H12N4 It is a derivative of guanidine, featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4,6-Dimethylpyrimidin-2-yl)guanidine can be synthesized through the reaction of 4,6-dimethylpyrimidine-2-ylcyanamide with arylamines or arylbiguanides. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Another method involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone or ethyl bromoacetate, leading to the formation of derivatives such as 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including cyclization, substitution, and condensation reactions.
Common Reagents and Conditions
Substitution: It can participate in nucleophilic substitution reactions due to the presence of reactive nitrogen atoms in the guanidine moiety.
Condensation: The compound can also undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Major Products Formed
Imidazole Derivatives: Cyclization with α-bromoacetophenone yields 1,4-diphenyl-1H-imidazole-2-amine.
Imidazolidine Derivatives: Cyclization with ethyl bromoacetate yields 2-amino-1-phenylimidazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, including imidazole and imidazolidine derivatives.
Medicinal Chemistry: The compound and its derivatives have potential antiviral and anticancer activities, making them of interest in drug discovery and development.
Biological Studies: It is used in studies involving the interaction of guanidine derivatives with biological targets, such as DNA and proteins.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine involves its interaction with nucleophilic sites in biological molecules. The guanidine moiety can form hydrogen bonds and electrostatic interactions with negatively charged groups in proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of nucleic acid functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoimidazole: A structural analog with antiviral and anticancer activities.
2-Iminoimidazolidine: Another analog with similar biological activities.
4,6-Dimethylpyrimidine: The parent compound without the guanidine moiety.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)guanidine is unique due to the presence of both the pyrimidine ring and the guanidine moiety, which confer distinct chemical reactivity and biological activity. Its ability to form stable derivatives through cyclization reactions further enhances its versatility in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
94828-49-6 |
|---|---|
Molekularformel |
C7H11N5 |
Molekulargewicht |
165.20 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C7H11N5/c1-4-3-5(2)11-7(10-4)12-6(8)9/h3H,1-2H3,(H4,8,9,10,11,12) |
InChI-Schlüssel |
CUSNPMCDQADZTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)


![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)


![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)

![7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11763286.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763290.png)
